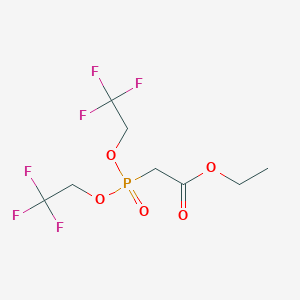

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYHPBCAZBLFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471931 | |

| Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124755-24-4 | |

| Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Role of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate: A Technical Guide to its Application in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical nature and reactivity of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate. Contrary to potential assumptions about this molecule as a bioactive agent, extensive investigation of scientific literature and chemical databases indicates that this compound is not characterized by a biological mechanism of action. Instead, its molecular structure strongly identifies it as a specialized reagent for use in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.

This document will therefore elucidate the mechanism and utility of this compound within the context of the HWE reaction, providing the detailed chemical information, data presentation, and visualizations requested.

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Alkene Synthesis

The Horner-Wadsworth-Emmons reaction is a chemical process that facilitates the creation of a carbon-carbon double bond (an alkene) from the reaction of a phosphonate carbanion with an aldehyde or ketone. The key advantage of the HWE reaction over the related Wittig reaction lies in the nature of its byproduct. The phosphate byproduct of the HWE reaction is water-soluble, which greatly simplifies the purification of the desired alkene product.

This compound is a phosphonate ester specifically designed for the HWE reaction. The trifluoroethoxy groups on the phosphorus atom significantly increase the acidity of the adjacent methylene (CH2) protons. This enhanced acidity allows for the use of milder bases to form the reactive carbanion, which can be beneficial when working with base-sensitive substrates.

Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction

The following is a generalized protocol for the use of this compound in an HWE reaction. The specific conditions, such as the choice of base, solvent, and reaction temperature, may be optimized for different substrates.

-

Preparation of the Phosphonate Carbanion:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

-

Cool the solution to a low temperature (typically between -78 °C and 0 °C).

-

Slowly add a slight molar excess of a base (e.g., sodium hydride, potassium tert-butoxide, lithium diisopropylamide) to the solution with stirring.

-

Allow the mixture to stir at this temperature for a period of 30 to 60 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with the Carbonyl Compound:

-

Dissolve the desired aldehyde or ketone in the same anhydrous solvent.

-

Slowly add the solution of the carbonyl compound to the pre-formed phosphonate carbanion solution at the low temperature.

-

Allow the reaction to proceed at this temperature for a specified time, then gradually warm to room temperature and stir until the reaction is complete (monitored by techniques such as Thin Layer Chromatography).

-

-

Workup and Purification:

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the resulting crude product, the alkene, by column chromatography on silica gel.

-

Data Presentation: Reactants and Products in the HWE Reaction

The following table summarizes the key components and their roles in a typical HWE reaction utilizing this compound.

| Component | Structure | Role in Reaction | Typical Examples |

| Phosphonate Reagent | This compound | Precursor to the nucleophilic carbanion | Not applicable |

| Base | Varies | Deprotonates the phosphonate to form the carbanion | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA) |

| Carbonyl Compound | Aldehyde or Ketone | Electrophile that is attacked by the carbanion | Benzaldehyde, Cyclohexanone, Acetaldehyde |

| Product | α,β-Unsaturated Ester | The desired alkene product | Ethyl cinnamate, Ethyl cyclohexylideneacetate |

| Byproduct | Bis(2,2,2-trifluoroethyl) phosphate | Water-soluble phosphate byproduct | Not applicable |

Visualizing the Chemical Process

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the chemical mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Caption: The chemical mechanism of the Horner-Wadsworth-Emmons reaction.

A Technical Guide to Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate is a key reagent in modern organic synthesis, primarily utilized in the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to stereoselectively form (Z)-alkenes. Its unique electronic properties, conferred by the trifluoroethoxy groups, are pivotal in controlling the reaction's outcome. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and its utility in the synthesis of complex, biologically active molecules relevant to drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the tables below.[1][2][3][4][5][6]

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁F₆O₅P |

| Molecular Weight | 332.13 g/mol [1][4][6] |

| CAS Number | 124755-24-4[1][4][6] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 249-250 °C (lit.)[1][2][3] |

| Density | 1.403 g/mL at 25 °C (lit.)[1][3] |

| Refractive Index (n20/D) | 1.3730 (lit.)[1][3] |

| Flash Point | >110 °C (>230 °F) - closed cup[1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) will be observed for the ethyl ester protons (CH₃ and CH₂), the methylene protons adjacent to the phosphorus atom, and the methylene protons of the trifluoroethoxy groups. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon of the ester, the methylene carbon adjacent to the phosphorus, the carbons of the ethyl group, and the carbons of the trifluoroethoxy groups will be present. |

| ³¹P NMR (CDCl₃) | A characteristic signal for the phosphonate phosphorus atom will be observed. |

| IR (neat) | Characteristic absorption bands for C=O (ester), P=O (phosphonate), C-O, and C-F bonds will be present. |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale preparation involves the reaction of a phosphite with ethyl chloroacetate.

Experimental Protocol: Synthesis from Bis(2,2,2-trifluoroethyl) Phosphite[3][7]

This protocol describes the synthesis via the reaction of bis(2,2,2-trifluoroethyl) phosphite with ethyl chloroacetate in the presence of a strong base.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphite

-

Ethyl chloroacetate

-

Potassium hexamethyldisilazide (KHMDS) (0.5 M in toluene)

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 18-crown-6 (4.40 g, 16.65 mmol) and anhydrous THF (20 mL).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Add bis(2,2,2-trifluoroethyl) phosphite (0.55 mL, 3.75 mmol) to the solution.

-

Slowly add KHMDS (8.0 mL, 4.00 mmol, 0.5 M in toluene) dropwise via syringe.

-

After stirring for 15 minutes at -78 °C, add ethyl chloroacetate (0.35 mL, 3.30 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes:EtOAc gradient (e.g., 2:1 to 1:1) to yield the pure product as a yellow syrup.

Caption: Synthesis workflow for this compound.

The Still-Gennari Olefination Reaction

The primary application of this compound is in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.[7][8] This reaction is renowned for its high (Z)-selectivity in the formation of α,β-unsaturated esters from aldehydes. The electron-withdrawing trifluoroethoxy groups on the phosphorus atom are crucial for favoring the kinetic product, leading to the (Z)-isomer.[8]

Reaction Mechanism

The reaction proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic addition to the aldehyde. The resulting intermediate rapidly eliminates a phosphate byproduct to form the alkene. The use of a strong, non-coordinating base like KHMDS in conjunction with a crown ether to sequester the potassium cation is critical for achieving high (Z)-selectivity.[8][9]

Caption: Simplified mechanism of the Still-Gennari olefination.

Experimental Protocol: (Z)-Selective Olefination[11]

This protocol provides a general procedure for the Still-Gennari olefination of an aldehyde.

Materials:

-

Aldehyde

-

This compound

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve the aldehyde (1.0 eq.), this compound (1.1-1.5 eq.), and 18-crown-6 (1.5-2.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of KHMDS (1.1-1.5 eq.) in THF to the reaction mixture.

-

Stir the reaction at -78 °C for the appropriate time (typically 1-4 hours), monitoring by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with EtOAc.

-

Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the (Z)-alkene.

Applications in Drug Development

The ability to stereoselectively synthesize (Z)-alkenes is of paramount importance in drug discovery and development, as the geometry of a double bond can significantly impact a molecule's biological activity. This compound has been employed as a crucial reagent in the total synthesis of several complex natural products with therapeutic potential.

Synthesis of EBC-23

EBC-23 is a spiroketal natural product isolated from the Australian rainforest that has demonstrated potent anticancer activity.[1][10] The total synthesis of EBC-23 has been a target for several research groups, and the Still-Gennari olefination using this compound has been utilized to construct a key (Z)-enoate fragment within the molecule's carbon skeleton.[2][11]

Synthesis of Scytonemin A

Scytonemin is a dimeric indole alkaloid produced by cyanobacteria that exhibits potent UV-screening, anti-inflammatory, and antiproliferative properties.[11] The synthesis of scytonemin and its analogs is an active area of research for the development of novel photoprotective and anticancer agents. The Still-Gennari reaction has been a valuable tool in synthetic routes towards scytonemin, enabling the controlled formation of a crucial olefinic bond.[3][11]

The use of this compound in these syntheses underscores its importance for drug development professionals, providing a reliable method for accessing complex molecular architectures with high stereochemical fidelity.

Safety Information

This compound is an irritant.[1] It is important to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a powerful and versatile reagent for the stereoselective synthesis of (Z)-alkenes via the Still-Gennari olefination. Its predictable reactivity and high selectivity have made it an indispensable tool in the synthesis of complex natural products and other molecules of interest to the pharmaceutical industry. This guide provides the fundamental knowledge required for researchers, scientists, and drug development professionals to effectively utilize this important synthetic reagent.

References

- 1. Enantioselective Total Synthesis of (+)-EBC-23, a Potent Anticancer Agent from the Australian Rainforest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Anticancer Agent EBC-23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. [双(2,2,2-三氟乙氧基)氧膦基]乙酸乙酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. ETHYL [BIS(2,2,2-TRIFLUOROETHOXY)PHOSPHINYL]ACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to CAS No. 124755-24-4: Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate

Introduction

CAS number 124755-24-4 identifies the chemical compound Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate, also known as bis(trifluoroethyl) (carboethoxymethyl)phosphonate. This organophosphorus compound is a specialized reagent primarily utilized in organic synthesis. Its unique structure, featuring electron-withdrawing trifluoroethyl groups, makes it a valuable tool for specific chemical transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction to generate Z-alkenes. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Safety Properties

The key physical, chemical, and safety data for Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate are summarized below. This information is critical for its proper handling, storage, and use in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | References |

|---|---|---|

| CAS Number | 124755-24-4 | [1] |

| Molecular Formula | C₈H₁₁F₆O₅P | [1][2] |

| Molecular Weight | 332.13 g/mol | [1][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 249-250 °C (lit.) | [5] |

| Density | 1.403 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.3730 (lit.) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |

| SMILES String | CCOC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F |

| InChI Key | HBYHPBCAZBLFTD-UHFFFAOYSA-N | |

Table 2: Safety and Hazard Information

| Hazard Classification | GHS Codes & Statements | References |

|---|---|---|

| Signal Word | Warning | [2] |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [4] |

| Hazard Statements (H-codes) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements (P-codes) | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter |

| Storage Class | 10: Combustible liquids | |

Synthesis Protocol

The preparation of Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate is a well-documented two-step process, detailed in Organic Syntheses.[6][7] The procedure involves the initial formation of a phosphonate precursor followed by carboxylation.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of Bis(trifluoroethyl) methylphosphonate

-

Apparatus Setup : An oven-dried, 1-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, reflux condenser with a bubbler, and a 200-mL pressure-equalizing dropping funnel under a nitrogen atmosphere.[6]

-

Initial Charging : The flask is charged with 300 mL of anhydrous tetrahydrofuran (THF), 42 g (0.42 mol) of 2,2,2-trifluoroethanol, and 42.4 g (0.42 mol) of triethylamine.[6] The mixture is stirred and cooled in a water bath to approximately 10°C.

-

Addition of Dichloride : A solution of 26.6 g (0.2 mol) of methylphosphonic dichloride in 100 mL of THF is added dropwise from the funnel over 30 minutes. The internal temperature is maintained between 20–30°C. A white solid (triethylamine hydrochloride) will precipitate.[6]

-

Reaction Completion & Work-up : After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature. The precipitate is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is dissolved in 200 mL of methylene chloride, washed twice with 100 mL of water, and dried over magnesium sulfate. The solvent is removed by evaporation to yield the crude product.[6]

-

Purification : The crude Bis(trifluoroethyl) methylphosphonate is purified by distillation under reduced pressure.

Part B: Synthesis of Bis(trifluoroethyl) (carboethoxymethyl)phosphonate (CAS 124755-24-4)

-

Lithium Diisopropylamide (LDA) Preparation : In a separate oven-dried, 1-L, four-necked flask under nitrogen, 131 mL (0.210 mol) of butyllithium (1.6 M in hexane) is cooled to -20°C. A solution of 34 g (0.212 mol) of hexamethyldisilazane in 110 mL of THF is added dropwise over 15 minutes to form LDA.[6]

-

Enolate Generation : The LDA solution is cooled to -78°C. A solution of 26 g (0.1 mol) of the Bis(trifluoroethyl) methylphosphonate (from Part A) and 11.5 g (0.106 mol) of ethyl chloroformate in 60 mL of THF is then added dropwise over 15 minutes, maintaining the temperature between -75°C and -65°C.[6]

-

Reaction Quench & Work-up : The reaction is stirred for an additional 15 minutes at -78°C and then quenched by adding 200 mL of a 10% aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with 100 mL of diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.[6]

-

Purification : The final product, Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate, is purified by distillation under high vacuum.[6]

Synthesis Workflow Diagram

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. 124755-24-4 Cas No. | Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate | Apollo [store.apolloscientific.co.uk]

- 4. angenechemical.com [angenechemical.com]

- 5. ETHYL [BIS(2,2,2-TRIFLUOROETHOXY)PHOSPHINYL]ACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

The Decisive Role of Trifluoroethoxy Groups in Steering the Stereochemical Outcome of the Horner-Wadsworth-Emmons Reaction

For Immediate Release

In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the creation of carbon-carbon double bonds, typically yielding thermodynamically favored (E)-alkenes. However, the strategic incorporation of trifluoroethoxy groups on the phosphonate reagent dramatically inverts this stereochemical preference, providing a powerful tool for the synthesis of (Z)-alkenes. This technical guide delves into the pivotal role of these fluorinated moieties, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

The trifluoroethoxy group, with its strong electron-withdrawing nature, is the key component of the widely utilized Still-Gennari modification of the HWE reaction.[1][2] This modification has become an indispensable method for achieving high (Z)-selectivity in the synthesis of α,β-unsaturated esters and ketones. The electronic properties of the trifluoroethoxy substituents are believed to accelerate the elimination of the oxaphosphetane intermediate, a key step in the reaction mechanism, thereby favoring the kinetic (Z)-product.[1][2][3]

Impact on Stereoselectivity: A Quantitative Overview

The choice of alkoxy groups on the phosphonate reagent is the most critical factor influencing the stereoselectivity of the HWE reaction.[4] While conventional dimethyl or diethyl phosphonates reliably produce (E)-alkenes, the substitution with trifluoroethoxy groups steers the reaction towards the formation of (Z)-isomers.[1][4] The use of mixed phosphonates, containing both methyl and 2,2,2-trifluoroethyl groups, results in a diminished (Z)-selectivity, highlighting the direct correlation between the degree of fluorination and the stereochemical outcome.[4]

The following tables summarize the quantitative data from various studies, illustrating the effect of trifluoroethoxy groups on the HWE reaction under different conditions.

| Phosphonate Reagent | Aldehyde | Base | Additive | Temperature (°C) | Solvent | Yield (%) | E:Z Ratio | Reference |

| bis(2,2,2-trifluoroethyl) phosphonoacetate | Various | KHMDS | 18-crown-6 | -78 | THF | High | Predominantly Z | [1][4] |

| bis(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-phenylpropionaldehyde | i-PrMgBr | - | Toluene, reflux | Toluene | - | 95:5 | [5] |

| bis(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-phenylpropionaldehyde | i-PrMgBr | - | THF, reflux | THF | - | 87:13 | [5] |

| bis(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-phenylpropionaldehyde | n-BuLi | - | - | - | 18-52 | - | [5] |

| methyl bis(trifluoroethyl)phosphonoacetate | Aryl alkyl ketones | N-ethylpiperidine | Sn(OSO₂CF₃)₂ | - | - | High Yield | Highly Z-selective | [6] |

| dimethyl phosphonates | Various | Various | - | Various | Various | High Yield | Predominantly E | [4] |

| 2,2,2-trifluoroethyl methyl 2-oxoalkylphosphonates | Various | KHMDS | 18-crown-6 | -78 | - | - | Intermediate Z-selectivity | [4] |

Experimental Protocols

Achieving high (Z)-selectivity is contingent not only on the use of trifluoroethoxy-substituted phosphonates but also on a specific set of reaction conditions, often termed the "cis" protocol.[4][7]

General Procedure for (Z)-Selective HWE Reaction (Still-Gennari Conditions)

This protocol is adapted from methodologies described for achieving high (Z)-selectivity.[2][4]

Materials:

-

bis(2,2,2-trifluoroethyl) phosphonate reagent

-

Aldehyde

-

Potassium hexamethyldisilazide (KHMDS)

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 18-crown-6 (typically 5.0 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To the well-stirred solution, add a 0.5 M solution of KHMDS in toluene (typically 1.5 equivalents) dropwise.

-

Stir the resulting mixture for 20-30 minutes at -78 °C.

-

Add the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.0 equivalent) to the reaction mixture and continue stirring for a period of time (e.g., 30 minutes to 1 hour) to ensure complete deprotonation.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired (Z)-alkene.

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed mechanism of the Horner-Wadsworth-Emmons reaction and a typical experimental workflow for the (Z)-selective variant.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Stability and Storage of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate. The information is curated for professionals in research and drug development who utilize this reagent. This document outlines the compound's intrinsic stability, factors influencing its degradation, and detailed protocols for its proper handling and for assessing its shelf-life.

Core Concepts: Chemical Stability

This compound is an organophosphorus compound featuring a phosphonate core, two trifluoroethoxy ester groups, and an ethyl acetate moiety. The stability of this molecule is primarily influenced by the susceptibility of its ester linkages to hydrolysis. The electron-withdrawing nature of the trifluoromethyl groups is expected to enhance the electrophilicity of the phosphorus center and the carbonyl carbon of the acetate group, potentially increasing their reactivity towards nucleophiles, particularly water.

Quantitative Data Summary

As specific quantitative stability data is not publicly available, the following table summarizes the recommended storage conditions and qualitative stability information based on supplier safety data sheets and the known chemistry of fluorinated phosphonates.

| Parameter | Recommendation/Information | Potential Impact on Stability |

| Storage Temperature | Room Temperature.[1][2] | Elevated temperatures can accelerate degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |

| Light Exposure | Keep in a dark place.[2] | Protects against potential photolytic degradation. |

| Moisture | Keep sealed in a dry environment.[2] | Moisture is a key reactant in the hydrolysis of the ester groups. |

| pH | Avoid acidic and basic conditions. | Hydrolysis is catalyzed by both acids and bases. |

Experimental Protocols

Stability-Indicating HPLC Method Development

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[3][4][5][6] The following protocol outlines the steps to develop such a method.

Objective: To develop a validated HPLC method capable of separating the intact this compound from its potential degradation products.

1. Instrumentation and Columns:

-

HPLC system with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) if the chromophore is weak.

-

A C18 reversed-phase column is a good starting point.

2. Mobile Phase Selection:

-

A gradient elution is recommended to separate compounds with a range of polarities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

3. Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

4. Method Optimization:

-

Analyze the samples from the forced degradation studies.

-

Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound and all degradation peaks.

5. Method Validation:

-

Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed Hydrolysis Pathways

Caption: Recommended Storage and Handling Workflow

References

The Horner-Wadsworth-Emmons Reaction: A Technical Guide for Synthetic Chemists

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the stereoselective formation of alkenes. This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, offering significant advantages, including enhanced nucleophilicity of the reagent and simplified product purification due to the water-soluble nature of the phosphate byproduct.[1][2][3][4] This technical guide provides an in-depth overview of the HWE reaction, including its mechanism, stereochemical control, and applications in complex molecule synthesis, particularly within the realm of drug development.[5][6][7] Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this invaluable synthetic tool.

Introduction

The formation of carbon-carbon double bonds is a fundamental transformation in organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a preferred method for olefination due to its high efficiency, stereoselectivity, and broad substrate scope.[6] Unlike the traditional Wittig reaction, which employs phosphonium ylides, the HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic.[1] This heightened nucleophilicity allows for reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[4][8] A key practical advantage of the HWE reaction is the formation of a dialkylphosphate salt as a byproduct, which is readily removed by aqueous extraction, simplifying product purification.[1][2]

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-established multi-step mechanism, as illustrated in the diagram below. The stereochemical outcome of the reaction, which typically favors the formation of the (E)-alkene, is a critical feature that can be influenced by the reaction conditions and the structure of the reactants.[1][9]

The Reaction Pathway

The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon using a suitable base, generating a highly nucleophilic phosphonate carbanion.[3][10] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is often the rate-limiting step, to form a tetrahedral intermediate.[1][11] This intermediate cyclizes to form a transient four-membered oxaphosphetane intermediate.[11][12] Finally, the oxaphosphetane collapses in a syn-elimination step to yield the alkene and a water-soluble dialkylphosphate salt.[1][3]

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. news-medical.net [news-medical.net]

- 6. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 11. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to the Theoretical Principles of the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in modern organic synthesis, offering a reliable and stereoselective method for the formation of carbon-carbon double bonds. This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[1][2] This key difference leads to broader applicability, including reactions with ketones, and simplifies product purification due to the water-soluble nature of the phosphate byproduct.[3][4] This guide provides an in-depth exploration of the core theoretical principles of the HWE reaction, including its mechanism, stereoselectivity, and the factors that govern the geometric outcome of the olefin product.

Core Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a sequence of well-defined steps, initiated by the deprotonation of the phosphonate ester to form a resonance-stabilized carbanion. This is followed by the nucleophilic attack of the carbanion on an aldehyde or ketone, leading to the formation of a key intermediate that ultimately collapses to yield the alkene.

The generally accepted mechanism involves the following key stages:

-

Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonyl and electron-withdrawing groups of the phosphonate ester, generating a phosphonate carbanion.[1][5]

-

Nucleophilic Addition: The phosphonate carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate.[1][6]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[5][6]

-

Elimination: The oxaphosphetane intermediate decomposes in a syn-elimination fashion, yielding the final alkene product and a water-soluble dialkylphosphate salt.[1]

Stereoselectivity: The E/Z Conundrum

A paramount feature of the HWE reaction is its inherent stereoselectivity, which can be modulated to favor the formation of either the E (trans) or Z (cis) alkene. This control is of immense importance in the synthesis of complex molecules where the geometry of a double bond dictates biological activity and physical properties.

Thermodynamic vs. Kinetic Control

The stereochemical outcome of the HWE reaction is a classic example of thermodynamic versus kinetic control.[7][8]

-

Thermodynamic Control (Favoring E-Alkenes): In the standard HWE reaction, the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound is often reversible.[1] This reversibility allows for the equilibration of the diastereomeric intermediates. The intermediate leading to the more thermodynamically stable E-alkene is favored. This pathway is dominant under conditions that permit equilibration, such as higher temperatures and longer reaction times.[1]

-

Kinetic Control (Favoring Z-Alkenes): To achieve the formation of the less stable Z-alkene, the reaction conditions must be adjusted to favor the kinetic product. This is the principle behind the Still-Gennari modification. By using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating, non-coordinating bases (e.g., KHMDS with 18-crown-6) at low temperatures, the elimination step is accelerated.[1][9] This rapid elimination traps the initial kinetic adduct before it can equilibrate to the thermodynamically favored intermediate, thus leading to high Z-selectivity.[9]

Factors Influencing Stereoselectivity

Several experimental parameters can be manipulated to influence the E/Z selectivity of the Horner-Wadsworth-Emmons reaction.

| Factor | Influence on Stereoselectivity | Rationale |

| Phosphonate Structure | Electron-withdrawing groups (e.g., -CF₃CH₂O) on the phosphorus atom favor Z-alkene formation.[1][10] Bulky substituents on the phosphonate can also influence selectivity.[10] | Electron-withdrawing groups increase the acidity of the phosphonate and accelerate the elimination of the oxaphosphetane, favoring the kinetic Z-product.[1] |

| Aldehyde/Ketone Structure | Increasing the steric bulk of the aldehyde generally leads to higher E-selectivity.[1] | A bulkier aldehyde substituent will favor the thermodynamically more stable intermediate where large groups are positioned anti to each other, leading to the E-alkene. |

| Base and Cation | The choice of base and its counterion plays a crucial role. Strongly dissociating bases with non-coordinating cations (e.g., KHMDS with 18-crown-6) favor Z-selectivity.[10] Lithium salts tend to favor E-selectivity more than sodium or potassium salts.[1] | Non-coordinating cations promote the kinetic pathway by not stabilizing the intermediates that would lead to equilibration. The nature of the metal cation can influence the geometry of the transition state. |

| Temperature | Lower reaction temperatures (e.g., -78 °C) favor the kinetic Z-product.[9] Higher temperatures (e.g., room temperature) tend to favor the thermodynamic E-product.[1] | Low temperatures prevent the equilibration of the intermediates, thus favoring the kinetically formed product. Higher temperatures provide the energy needed for the intermediates to equilibrate to the more stable form. |

| Solvent | The choice of solvent can influence the reaction, although its effect is often coupled with the choice of base and temperature. | The solvent can affect the solubility of the intermediates and the degree of ion pairing of the base, which in turn influences the reaction pathway. |

Quantitative Data on E/Z Selectivity

The following tables summarize representative data on the E/Z selectivity of the HWE reaction under various conditions.

Table 1: Conditions Favoring E-Alkene Formation

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Yield (%) |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to rt | >95:5 | ~90 |

| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | Not Reported |

| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | Not Reported |

| Weinreb Amide-type HWE reagent | Various | ⁱPrMgCl | THF | -78 to rt | >99:1 | 70-95 |

Table 2: Conditions Favoring Z-Alkene Formation (Still-Gennari Modification and Analogues)

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Yield (%) |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 5:95 | ~90 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 1:15.5 | 78 |

| Ethyl 2-(di(o-isopropylphenyl)phosphono)propionate | Benzaldehyde | Triton B | THF | -95 | 3:97 | Not Reported |

| Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | <1:99 | 96 |

Experimental Protocols

General Procedure for E-Selective Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Carbonyl Addition: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.[11]

General Procedure for Z-Selective Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification)

This protocol is a general guideline for achieving high Z-selectivity.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.1 equivalents) dropwise. Add a solution of the bis(2,2,2-trifluoroethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

-

Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[1]

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for the stereoselective synthesis of alkenes. A thorough understanding of its underlying theoretical principles, including the reaction mechanism and the factors governing stereoselectivity, is essential for its successful application in research and development. By carefully selecting the phosphonate reagent, base, and reaction conditions, chemists can effectively control the geometric outcome of the reaction, enabling the synthesis of complex molecular architectures with high precision. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize the HWE reaction in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions, protocols, and mechanistic insights for the use of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate in the Horner-Wadsworth-Emmons (HWE) reaction. This reagent is particularly valuable for the stereoselective synthesis of (Z)-α,β-unsaturated esters, which are important structural motifs in many biologically active molecules and pharmaceutical intermediates.

Introduction

This compound is a fluorinated phosphonate reagent employed in the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[1] The electron-withdrawing nature of the trifluoroethoxy groups on the phosphorus atom alters the stereochemical course of the olefination, favoring the formation of the (Z)-alkene isomer.[1] This is in contrast to the traditional Horner-Wadsworth-Emmons reaction which typically yields (E)-alkenes.[2] The resulting water-soluble phosphate byproduct simplifies product purification, a key advantage over the classical Wittig reaction.[3]

Reaction Principle and Stereoselectivity

The Horner-Wadsworth-Emmons reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone to form an intermediate, which subsequently eliminates a phosphate salt to yield the alkene.

The (Z)-selectivity of the Still-Gennari olefination is attributed to the increased steric hindrance and electronic effects of the trifluoroethoxy groups. These groups favor a specific orientation of the intermediates in the reaction pathway, leading to the preferential formation of the (Z)-isomer under kinetic control.[1] To achieve high (Z)-selectivity, the reaction is typically carried out at low temperatures using a strong, non-coordinating base.

Data Presentation: Reaction Conditions and Stereoselectivity

The following tables summarize typical reaction conditions and the resulting stereoselectivity for the Horner-Wadsworth-Emmons reaction using this compound with various aldehydes.

| Aldehyde | Base | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | (Z:E) Ratio |

| Benzaldehyde | KHMDS | THF | 18-Crown-6 | -78 | 2-4 | High | >95:5 |

| p-Tolualdehyde | KHMDS | THF | 18-Crown-6 | -78 | 2 | 78 | 15.5:1 |

| Cyclohexanecarboxaldehyde | KHMDS | THF | 18-Crown-6 | -78 | 3 | Good | Highly Z-selective |

| Octanal | KHMDS | THF | 18-Crown-6 | -78 | 2-4 | Good | Highly Z-selective |

KHMDS: Potassium bis(trimethylsilyl)amide; THF: Tetrahydrofuran

| Base Comparison for Reaction with p-Tolualdehyde | |||||

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (Z:E) Ratio |

| KHMDS / 18-Crown-6 | THF | -78 | 2 | 78 | 15.5:1 |

| Potassium tert-Butoxide / 18-Crown-6 | THF | -78 to RT | overnight | 78 | 15.5:1 |

| NaH | THF | 0 to RT | 2 | 95 | >98:2 (E-selective) |

| DBU / LiCl | Acetonitrile | 0 to RT | 2-4 | Variable | Generally E-selective |

Note: The data for NaH and DBU/LiCl are provided for comparison to illustrate typical conditions for achieving (E)-selectivity with standard phosphonates.

Experimental Protocols

Protocol 1: Still-Gennari (Z)-Selective Olefination

This protocol is designed for the synthesis of (Z)-α,β-unsaturated esters using this compound.

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.1 mmol)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 mmol)

-

18-Crown-6 (1.1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of KHMDS in THF dropwise to the cooled solution.

-

Slowly add a solution of this compound in anhydrous THF to the reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[4]

Protocol 2: Purification of this compound Reaction Products

Procedure:

-

After concentrating the crude product, it is typically purified by flash column chromatography on silica gel.

-

A common eluent system is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted based on the polarity of the product. A typical starting gradient is 2:1 to 1:1 hexanes:EtOAc.[5]

-

The fractions containing the desired product are identified by TLC.

-

The relevant fractions are combined and the solvent is removed under reduced pressure to yield the purified α,β-unsaturated ester.

Mandatory Visualizations

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: Experimental workflow for the Still-Gennari olefination.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. ETHYL [BIS(2,2,2-TRIFLUOROETHOXY)PHOSPHINYL]ACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Notes and Protocols: Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate for Z-Selective Olefination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of alkenes is a critical endeavor in organic chemistry and drug development, as the geometric configuration of a double bond can significantly influence a molecule's biological activity. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the formation of carbon-carbon double bonds, typically yielding the thermodynamically favored (E)-alkene. However, for the synthesis of the sterically more demanding (Z)-alkenes, modifications to the standard HWE protocol are necessary.

This document provides detailed application notes and protocols for the use of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate, a Still-Gennari-type reagent, which is specifically designed to favor the formation of (Z)-alkenes with high selectivity. The electron-withdrawing nature of the bis(2,2,2-trifluoroethoxy) groups on the phosphonate is key to achieving this kinetic control.

Reaction Principle and Mechanism

The Z-selective Horner-Wadsworth-Emmons olefination, often referred to as the Still-Gennari olefination, relies on kinetic control to favor the formation of the (Z)-alkene. The key features of the reaction mechanism are:

-

Deprotonation: A strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), deprotonates the phosphonate ester to form a stabilized carbanion.

-

Nucleophilic Addition: The phosphonate carbanion undergoes a rapid and irreversible nucleophilic addition to the aldehyde carbonyl group. This step is rate-determining.

-

Oxaphosphetane Formation: The resulting betaine intermediate quickly cyclizes to form a four-membered oxaphosphetane intermediate. The stereochemistry of this intermediate dictates the final alkene geometry.

-

Syn-Elimination: The oxaphosphetane undergoes a syn-elimination to yield the (Z)-alkene and a water-soluble phosphate byproduct.

The high Z-selectivity is attributed to the electron-withdrawing trifluoroethoxy groups, which accelerate the elimination of the oxaphosphetane intermediate. This rapid elimination prevents equilibration to the thermodynamically more stable trans-oxaphosphetane that would lead to the (E)-alkene. The reaction is typically performed at low temperatures to enhance kinetic control.[][2]

Quantitative Data Summary

The following tables summarize the typical yields and Z:E selectivity observed in the olefination of various aldehydes using Still-Gennari-type reagents. The data presented is based on reactions with phosphonates structurally similar to this compound and serves as a strong indicator of expected performance.[3][4]

Table 1: Olefination of Aromatic Aldehydes

| Aldehyde | Product | Yield (%) | Z:E Ratio |

| Benzaldehyde | Ethyl cinnamate | 94 | 97:3 |

| 4-Methylbenzaldehyde | Ethyl 4-methylcinnamate | 87 | 97:3 |

| 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 91 | 96:4 |

| 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 95 | 98:2 |

| 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 88 | 95:5 |

Table 2: Olefination of Aliphatic Aldehydes

| Aldehyde | Product | Yield (%) | Z:E Ratio |

| Heptanal | Ethyl non-2-enoate | 85 | 91:9 |

| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 89 | 90:10 |

| Isovaleraldehyde | Ethyl 5-methylhex-2-enoate | 78 | 92:8 |

Table 3: Olefination of α,β-Unsaturated Aldehydes

| Aldehyde | Product | Yield (%) | Z:E Ratio |

| Cinnamaldehyde | Ethyl 5-phenylpenta-2,4-dienoate | 82 | 86:14 |

Experimental Protocols

The following are general protocols for the Z-selective olefination of aldehydes using this compound.

Protocol 1: General Procedure for Aromatic and Aliphatic Aldehydes

This protocol is adapted from established Still-Gennari olefination procedures.[5]

Materials:

-

This compound (1.1 equiv)

-

Aldehyde (1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a 0.5 M solution in toluene)

-

18-Crown-6 (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the KHMDS solution dropwise to the cooled THF solution.

-

Add this compound dropwise to the reaction mixture.

-

After stirring for 15 minutes, add the aldehyde dissolved in a small amount of anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Protocol 2: Modified Procedure with Sodium Hydride

This protocol is based on the work of Janicki and Kiełbasiński and offers an alternative base system.[3]

Materials:

-

This compound (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add NaH.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C.

-

Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl at -78 °C.

-

Follow the workup and purification steps as described in Protocol 1.

Experimental Workflow and Logic

The successful execution of a Z-selective olefination reaction requires careful control of reaction conditions to ensure kinetic control is maintained.

Conclusion

This compound is a highly effective reagent for the Z-selective olefination of a wide range of aldehydes. By employing the Still-Gennari protocol, researchers can achieve excellent stereoselectivity towards the thermodynamically less favored (Z)-alkene. The provided protocols and data serve as a valuable resource for the successful implementation of this methodology in the synthesis of complex molecules and drug candidates where precise control of double bond geometry is paramount.

References

Application Notes and Protocols for Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate in Horner-Wadsworth-Emmons Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and experimental protocols for reactions involving Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate. This reagent is a cornerstone of the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, enabling the highly stereoselective synthesis of (Z)-α,β-unsaturated esters.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the formation of carbon-carbon double bonds, typically yielding (E)-alkenes with high selectivity.[1] However, the synthesis of (Z)-alkenes often requires modified reagents and conditions. The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups, such as the bis(2,2,2-trifluoroethoxy) moiety, to favor the kinetic formation of the (Z)-isomer.[1] this compound is a key reagent in this context, reacting with a wide range of aldehydes and, to a lesser extent, ketones to produce the corresponding (Z)-α,β-unsaturated esters with excellent diastereoselectivity.[2][3] The reaction proceeds via a phosphonate carbanion, which undergoes nucleophilic addition to the carbonyl compound. The electron-withdrawing nature of the trifluoroethoxy groups accelerates the elimination of the oxaphosphetane intermediate, leading to the preferential formation of the less thermodynamically stable (Z)-alkene.[1]

Substrate Scope

The Still-Gennari modification using this compound and its methyl-ester analog is applicable to a broad range of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes. While ketones are generally less reactive, some can undergo the olefination, albeit typically with lower yields and selectivity.[3]

The following tables summarize the quantitative data for the reaction of bis(2,2,2-trifluoroethyl)phosphonoacetates with various carbonyl compounds. Note: Much of the available literature data refers to the methyl ester analog, methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate. The reactivity of the ethyl ester is expected to be very similar.

Table 1: Reaction with Aromatic and Heteroaromatic Aldehydes

| Entry | Aldehyde | Product | Yield (%) | (Z):(E) Ratio |

| 1 | Benzaldehyde | Ethyl cinnamate | 80 | >99:1 |

| 2 | p-Tolualdehyde | Ethyl 4-methylcinnamate | 78 | 15.5:1[4] |

| 3 | p-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 87 | 96:4 |

| 4 | p-Anisaldehyde | Ethyl 4-methoxycinnamate | 85 | >95:5 |

| 5 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 82 | >95:5 |

| 6 | Furfural | Ethyl 3-(furan-2-yl)acrylate | 75 | >95:5 |

Table 2: Reaction with Aliphatic and α,β-Unsaturated Aldehydes

| Entry | Aldehyde | Product | Yield (%) | (Z):(E) Ratio |

| 1 | Isovaleraldehyde | Ethyl 4-methyl-2-pentenoate | 88 | 95:5 |

| 2 | Cyclohexanecarboxaldehyde | Ethyl (cyclohexyliden)acetate | 85 | 94:6 |

| 3 | Octanal | Ethyl 2-decenoate | 90 | 91:9[2] |

| 4 | Cinnamaldehyde | Ethyl 5-phenyl-2,4-pentadienoate | 69 | 86:14[2] |

Table 3: Reaction with Ketones

| Entry | Ketone | Product | Yield (%) | (Z):(E) Ratio |

| 1 | Acetophenone | Ethyl 3-phenyl-2-butenoate | Low to moderate | Poor selectivity |

| 2 | Cyclohexanone | Ethyl cyclohexylideneacetate | Moderate | Predominantly E |

Yields and ratios are representative and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

The following are detailed protocols for the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction using this compound.

Protocol 1: General Procedure for the (Z)-Selective Olefination of Aldehydes

Materials:

-

Aldehyde (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 - 1.5 equiv)

-

18-Crown-6 (1.2 - 3.0 equiv)[4]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the KHMDS solution (typically 0.5 M in toluene or THF) to the flask and stir for 15 minutes.

-

Add a solution of this compound in anhydrous THF dropwise to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction at -78 °C by adding a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-α,β-unsaturated ester.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Still-Gennari olefination.

Logical Relationship of Reaction Components

Caption: Key components and steps in the Still-Gennari reaction.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]

- 4. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Fluorinated Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone, typically yielding an (E)-alkene. The incorporation of fluorine into organic molecules is of significant interest in medicinal chemistry and drug development, as it can profoundly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The HWE reaction serves as an excellent tool for the synthesis of fluoro-containing compounds, particularly fluoroolefins, which are important building blocks and peptide bond mimetics.[1][3]

This application note provides detailed experimental protocols and compiled data for the Horner-Wadsworth-Emmons reaction using fluorinated reagents, including the Still-Gennari modification for the synthesis of (Z)-fluoroalkenes.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the carbonyl group of an aldehyde or ketone to form a transient oxaphosphetane intermediate. Subsequent elimination of a phosphate byproduct yields the desired alkene.[4]

The stereochemical outcome of the reaction is influenced by the reaction conditions and the nature of the phosphonate reagent. Standard HWE reactions generally favor the formation of the thermodynamically more stable (E)-alkene.[2] However, the use of phosphonates bearing electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) phosphonates in the Still-Gennari modification, can dramatically shift the selectivity towards the (Z)-alkene.[4][5] This is attributed to the increased acidity of the phosphonate and the accelerated elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the Z-isomer.[5]

Experimental Protocols

General Protocol for (E)-Selective Horner-Wadsworth-Emmons Reaction with Fluorinated Reagents

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Fluorinated phosphonate ester

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), DBU)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride (NH₄Cl), brine)

-

Anhydrous drying agent (e.g., sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated phosphonate ester (1.0-1.2 equivalents) and anhydrous solvent.

-

Deprotonation: Cool the solution to the appropriate temperature (typically 0 °C to room temperature) and add the base portion-wise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[6][7][8]

Protocol for (Z)-Selective Still-Gennari Modification with Fluorinated Reagents

This protocol is specifically for achieving high Z-selectivity using bis(2,2,2-trifluoroethyl) phosphonates.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonate reagent (e.g., bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate)

-

Aldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous work-up reagents (saturated aqueous NH₄Cl, brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (2.0-3.0 equivalents) and dissolve in anhydrous THF.

-

Base Addition: Cool the solution to -78 °C and add KHMDS (1.5-2.1 equivalents) dropwise. Stir the mixture for 15-20 minutes.

-

Phosphonate Addition: Add the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.2-2.0 equivalents) dropwise to the cooled solution.

-

Aldehyde Addition: After stirring for a further 15-30 minutes, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired (Z)-fluoroalkene.

Data Presentation

The following tables summarize quantitative data from Horner-Wadsworth-Emmons reactions with various fluorinated reagents.

Table 1: (E)-Selective HWE Reactions with Fluorinated Reagents

| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| Triethyl phosphonoacetate | 4-Fluorobenzaldehyde | DBU/LiCl | THF | 25 | 85 | >98:2 |

| Diethyl (fluoromethyl)phosphonate | Benzaldehyde | NaH | THF | rt | 75 | 85:15 |

| Diethyl (difluoromethyl)phosphonate | Cyclohexanone | NaH | DME | rt | 82 | - |

| Triethyl phosphonoacetate | 2-Trifluoromethylbenzaldehyde | K₂CO₃ | DMF | 80 | 78 | 95:5 |

Table 2: (Z)-Selective Still-Gennari Reactions with Fluorinated Reagents

| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 to rt | 90 | 97:3[5] |